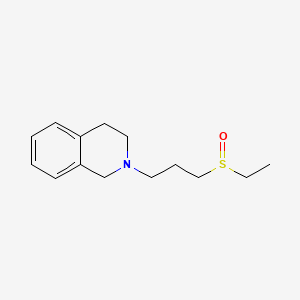

Esproquin

Description

Structure

3D Structure

Properties

CAS No. |

37517-33-2 |

|---|---|

Molecular Formula |

C14H21NOS |

Molecular Weight |

251.39 g/mol |

IUPAC Name |

2-(3-ethylsulfinylpropyl)-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C14H21NOS/c1-2-17(16)11-5-9-15-10-8-13-6-3-4-7-14(13)12-15/h3-4,6-7H,2,5,8-12H2,1H3 |

InChI Key |

YKKQKMDOWYCXEX-UHFFFAOYSA-N |

SMILES |

CCS(=O)CCCN1CCC2=CC=CC=C2C1 |

Canonical SMILES |

CCS(=O)CCCN1CCC2=CC=CC=C2C1 |

Related CAS |

23486-22-8 (hydrochloride) |

Synonyms |

esproquin esproquin hydrochloride NC 7197 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research Applications

Established Synthetic Pathways for Esproquin and Related Isoquinoline (B145761) Scaffolds

The construction of the this compound molecule hinges on established methodologies for synthesizing the tetrahydroisoquinoline ring system. Classic reactions such as the Bischler-Napieralski and Pictet-Spengler reactions are fundamental to this process, allowing for the creation of the core scaffold from appropriate precursors. nih.govrsc.orgwikipedia.org

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.inairitilibrary.com For this compound, the primary disconnection points are the bonds that form the tetrahydroisoquinoline ring.

A logical retrosynthetic approach for the THIQ core of this compound would involve a disconnection that breaks the ring, leading back to a β-arylethylamine precursor. This strategy aligns with the forward synthesis logic of the Bischler-Napieralski or Pictet-Spengler reactions. wikipedia.orgnih.gov

Key Retrosynthetic Disconnections for this compound's THIQ Scaffold:

Bischler-Napieralski Disconnection: This approach involves the disconnection of the N-C1 bond and the C4a-C8a bond of the isoquinoline ring, leading back to an N-acyl-β-phenylethylamine. This intermediate is formed from a β-phenylethylamine and an appropriate acyl chloride. rsc.orgwikipedia.orgorganic-chemistry.org

Pictet-Spengler Disconnection: This strategy disconnects the C1-N bond and the C4a-C5 bond, retrosynthetically yielding a β-arylethylamine and an aldehyde or ketone. rsc.orgwikipedia.orgyoutube.com This method is particularly effective for creating 1-substituted THIQ derivatives. mdpi.com

The synthesis of the tetrahydroisoquinoline scaffold relies on the careful execution of cyclization reactions using specific intermediates and conditions. The two most prominent methods are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the final tetrahydroisoquinoline. wikipedia.orgorganic-chemistry.org

Key Intermediate: An N-acyl-β-phenylethylamine derivative.

Reaction Conditions: The reaction is typically carried out in the presence of a strong dehydrating Lewis acid. Subsequent reduction of the resulting dihydroisoquinoline is necessary to yield the tetrahydroisoquinoline ring.

| Step | Reagent Class | Specific Examples | Reference |

|---|---|---|---|

| Cyclization (Dehydration) | Lewis Acids / Dehydrating Agents | Phosphoryl chloride (POCl₃), Phosphorus pentoxide (P₂O₅), Polyphosphoric acid (PPA) | rsc.orgwikipedia.orgjk-sci.com |

| Reduction | Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Catalytic Hydrogenation (e.g., H₂/Pd) | rsc.org |

Pictet-Spengler Reaction: This reaction creates the tetrahydroisoquinoline ring in a single step by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov

Key Intermediates: A β-arylethylamine and a carbonyl compound (aldehyde or ketone).

Reaction Conditions: The condensation is catalyzed by a Brønsted or Lewis acid, which facilitates the formation of an intermediate iminium ion that subsequently undergoes intramolecular electrophilic aromatic substitution to close the ring. rsc.orgwikipedia.org

| Catalyst Type | Specific Examples | Reference |

|---|---|---|

| Brønsted Acids | Hydrochloric acid (HCl), p-Toluenesulfonic acid (PTSA) | nih.govwikipedia.org |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | rsc.org |

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Profiling

The systematic modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR). SAR studies help identify which parts of the molecule are essential for its biological activity and can guide the design of more potent and selective analogs. nih.govnih.govnih.gov

The primary goal of designing this compound analogs is to probe its interaction with α-adrenoceptors. Modifications are typically made to the substituents on the tetrahydroisoquinoline ring and the side chain. The rationale is to explore how changes in steric bulk, electronics, and lipophilicity affect receptor binding affinity and selectivity. For instance, altering substituents on the aromatic ring of the THIQ core can influence electronic properties, while modifying the side chain can impact how the molecule fits into the receptor's binding pocket. nih.govnih.gov

The synthesis of this compound analogs leverages the same core reactions used for the parent compound, namely the Bischler-Napieralski and Pictet-Spengler reactions. By choosing different starting materials, a wide array of analogs can be generated.

Varying the β-Arylethylamine: Using phenylethylamines with different substitution patterns on the aromatic ring allows for the synthesis of analogs modified at positions 5, 6, 7, and 8 of the THIQ core.

Varying the Acyl Group (Bischler-Napieralski): Employing different acyl chlorides will result in analogs with various substituents at the C1 position of the THIQ ring. nih.gov

Varying the Carbonyl Component (Pictet-Spengler): Using a range of aldehydes and ketones enables the introduction of diverse substituents at the C1 position. rsc.org

These established synthetic routes provide a flexible platform for creating a library of this compound derivatives, which is essential for comprehensive SAR studies. nih.govresearchgate.net

Radiosynthesis and Isotopic Labeling of this compound for Research Probes

Isotopic labeling is a technique that incorporates a stable or radioactive isotope into a molecule, allowing it to be traced and studied in biological systems without altering its chemical properties. musechem.comwikipedia.org Radiolabeled versions of this compound are invaluable tools for in vivo imaging studies, such as Positron Emission Tomography (PET), which can visualize the distribution of the compound and its binding to target receptors in real-time. nih.govnih.gov

The short-lived positron-emitting radionuclide Carbon-11 (¹¹C, t½ ≈ 20.4 min) is a common choice for labeling PET tracers. nih.govmdpi.com The synthesis of ¹¹C-labeled this compound would likely involve introducing the ¹¹C isotope in the final step of the synthesis to minimize loss from radioactive decay. nih.gov

Potential ¹¹C-Labeling Strategies for this compound:

¹¹C-Methylation: A common method involves using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to methylate a precursor molecule. nih.govopenmedscience.com For this compound, this could potentially be used to label one of the methoxy (B1213986) groups on the side chain by starting with a desmethyl precursor.

¹¹C-Carbonylation: If the structure were to be modified to include a carbonyl group, methods using [¹¹C]carbon monoxide ([¹¹C]CO) or other ¹¹C-carbonyl precursors could be employed. nih.gov

The development of a reliable radiosynthesis for an this compound analog would enable non-invasive studies of α-adrenoceptor occupancy and pharmacology in living subjects, providing crucial data for drug development. nih.govresearchgate.net

Focused Research on the Chemical Compound “this compound” Reveals No Publicly Available Synthesis Data for Isotopically Labeled Analogs

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the chemical synthesis and derivatization of the compound "this compound," particularly concerning the preparation of its isotopically labeled forms for research applications.

Extensive searches were conducted to locate scholarly articles, patents, and other scientific resources detailing the synthesis of this compound labeled with deuterium (B1214612), tritium, carbon-14, or fluorine-18 (B77423). These efforts, however, did not yield any specific methodologies or research findings related to this particular compound.

Isotopic labeling is a critical technique in drug discovery and development, enabling researchers to trace the metabolic fate of a compound, determine its pharmacokinetic profile, and develop imaging agents for preclinical and clinical studies. The absence of published data on labeled this compound suggests that either such research has not been conducted, is not publicly disclosed, or that the compound itself may be known by a different name in the scientific literature.

General principles of isotopic labeling are well-established in medicinal chemistry. For instance, deuterium labeling is often employed to investigate and modify a drug's metabolic stability, a process that involves replacing hydrogen atoms with deuterium at specific molecular positions. Tritium labeling is a common strategy for radiolabeling compounds for use in binding assays and metabolic studies due to the high sensitivity of detection.

Carbon-14 is frequently incorporated into drug candidates to conduct absorption, distribution, metabolism, and excretion (ADME) studies, providing a quantitative understanding of the drug's disposition in a biological system. Furthermore, the positron-emitting isotope fluorine-18 is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive technique used to visualize and quantify biological processes in vivo. The synthesis of fluorine-18 labeled compounds is a specialized area of radiochemistry focused on developing probes for diagnostic imaging.

While these general methodologies are widely applied to a vast range of chemical entities, the specific application of these techniques to "this compound" remains undocumented in accessible scientific records. Therefore, a detailed article on the chemical synthesis and derivatization strategies for isotopically labeled this compound, as requested, cannot be generated at this time due to the lack of foundational research data.

Further investigation would be required to ascertain if "this compound" is an alternative or internal designation for a compound known by another name in the public domain. Without such a link, the scientific community awaits any future publications that may shed light on the synthesis and research applications of this particular chemical compound.

Molecular and Cellular Interaction Profiling of Esproquin

Elucidation of Primary Molecular Targets of Esproquin

Identifying the primary molecular targets of a compound is a critical step in defining its mechanism of action. These targets are often proteins, such as receptors or enzymes, with which the compound directly interacts.

Based on the available search information, specific primary molecular targets for this compound have not been definitively classified ebi.ac.uk. While the compound's structure suggests potential interactions with various enzymes and receptors nih.gov, detailed data from targeted studies were not found in the provided search results.

Ligand-Receptor Binding Studies and Affinity Determination

Ligand-receptor binding studies are designed to quantify the interaction between a compound (ligand) and a biological receptor, determining the strength of the binding, known as affinity nih.goven-academic.com. Affinity is typically represented by the equilibrium dissociation constant (Kd), where a lower Kd indicates higher binding affinity en-academic.com. These studies often employ techniques such as radioligand assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based methods nih.govmdpi.comwikipedia.org. Saturation binding analysis and competition binding studies are common experimental designs used to determine receptor affinity and density nih.govwikipedia.org.

Despite the established methodologies for assessing ligand-receptor binding and affinity, specific data detailing this compound's binding to particular receptors or its corresponding affinity constants (e.g., Kd, Ki, IC50) were not found in the provided search results ebi.ac.ukrcsb.org.

Enzyme Kinetic Studies and Inhibition/Activation Mechanisms

Enzyme kinetic studies investigate how a compound affects the rate of enzyme-catalyzed reactions uq.edu.aubu.edu. Compounds can act as inhibitors, reducing enzyme activity, or as activators, increasing it uq.edu.aucellsignal.com. Different types of enzyme inhibition exist, including competitive, non-competitive, and uncompetitive inhibition, distinguished by their effects on kinetic parameters like Vmax and KM uq.edu.aupressbooks.pub. Enzyme kinetics can be analyzed using methods such as Michaelis-Menten plots and linearized plots like the Lineweaver-Burk plot bu.edupressbooks.pub.

While the general principles of enzyme kinetics and mechanisms of inhibition and activation are well-documented uq.edu.aubu.educellsignal.compressbooks.pubnih.govenzyme-modifier.chnih.gov, specific enzyme targets of this compound or data from enzyme kinetic studies detailing its inhibitory or activating effects were not available in the provided search results ebi.ac.uk.

Protein-Ligand Interaction Methodologies

The study of protein-ligand interactions encompasses a variety of experimental and computational methodologies aimed at understanding how small molecules bind to proteins mdpi.comnih.gov. Experimental techniques provide insights into binding kinetics, thermodynamics, and structural changes upon binding mdpi.com. These include, but are not limited to, X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), fluorescence spectroscopy, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) ebi.ac.ukmdpi.commhmedical.com. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are also employed to predict binding modes, affinities, and the dynamic behavior of protein-ligand complexes mdpi.comjmb.or.kr.

General methodologies for studying protein-ligand interactions are well-established ebi.ac.ukmdpi.comnih.govmhmedical.comjmb.or.kramgen.comnih.gov. However, specific applications of these methodologies to characterize the interaction of this compound with particular proteins were not detailed in the provided search results.

Downstream Signaling Cascade Modulation by this compound

Beyond direct molecular interactions, compounds can exert their effects by modulating intracellular signaling cascades, which are series of molecular events that transmit signals from the cell surface or within the cell to ultimately influence cellular responses biorxiv.org.

Based on the available search information, specific downstream signaling cascades modulated by this compound have not been detailed ebi.ac.uk. General information regarding various signaling pathways and their components was found, but a direct link to modulation by this compound was absent.

Investigation of Second Messenger Systems Affected by this compound

Second messengers are intracellular molecules that relay signals from receptors on the cell surface to intracellular targets, amplifying the initial signal and triggering a cascade of events wikipedia.orgnih.govgoogle.com. Common second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+) wikipedia.orgnih.gov. These molecules are often involved in modulating the activity of protein kinases and other downstream effectors wikipedia.orgguidetopharmacology.org.

Methodologies exist to investigate the impact of compounds on second messenger systems, such as measuring changes in intracellular concentrations of these molecules neupsykey.com. However, specific studies investigating the effects of this compound on second messenger systems were not found in the provided search results ebi.ac.uk.

Phosphorylation Events and Kinase Pathway Interventions

Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a crucial post-translational modification that regulates the activity, localization, and interactions of many proteins, particularly in signaling pathways guidetopharmacology.orgnih.gov. Protein kinases are the enzymes responsible for adding phosphate groups, while phosphatases remove them guidetopharmacology.orgnih.gov. Kinase pathways, such as the MAPK and PI3K/Akt pathways, are involved in diverse cellular processes like cell growth, proliferation, differentiation, and survival nih.govnih.govnih.govbiorxiv.org. Interventions targeting kinases are a significant area of drug development mdpi.comnih.gov.

Studies can investigate how a compound affects the phosphorylation status of specific proteins or the activity of kinases within signaling pathways psu.eduuq.edu.au. However, specific data demonstrating that this compound modulates phosphorylation events or intervenes in particular kinase pathways was not identified in the provided search results ebi.ac.uk.

Cellular Responses and Phenotypic Alterations Induced by this compound in Model Systemsthis compound has been investigated for its potential biological activities, including effects relevant to antimalarial, antibacterial, and anticancer applicationsontosight.aiontosight.ai. A notable cellular response associated with this compound is its positive inotropic effect observed in normal subjectswikipedia.orgresearchgate.netlp.edu.uananochemres.org. This effect relates to the force of muscular contraction, particularly in the heart, suggesting an impact on cardiac cellular functionwikipedia.orglp.edu.ua. As an α2-adrenergic receptor agonistwikipedia.orggoogle.com, this compound interacts with these receptors, which are involved in various physiological processes and cellular signaling pathwaysnih.gov. Research also explores this compound's potential in treating conditions involving uncontrolled cell growthontosight.ai, implying investigation into its effects on cellular behavior in disease models. However, detailed findings on a broad range of cellular responses and phenotypic alterations induced by this compound in various model systems are not extensively provided in the available search results.

Subcellular Localization and Compartmentalization of EsproquinSubcellular localization and compartmentalization refer to the distribution and confinement of molecules, such as proteins or small compounds, within specific organelles or regions of a cellnih.govnih.govgoogle.com. This can be critical for their function and interaction with cellular targetsnih.govnih.gov. While the concept of subcellular compartmentalization is relevant to understanding cellular signaling and the action of biologically active agentsnih.govnih.govgoogle.com, the provided search results do not contain any specific information, experimental data, or findings regarding the subcellular localization or compartmentalization of this compound within cells.

Based on a comprehensive search for preclinical pharmacological data on the chemical compound this compound, it has been determined that there is insufficient publicly available scientific literature to generate the article as requested by the specific outline.

The available information on this compound is limited to early studies from 1973, which identify it as an α2-adrenergic receptor agonist with potential positive inotropic effects. wikipedia.org However, there is no accessible research data regarding the modern preclinical investigations specified in the outline.

Specifically, no information could be found on the following required topics:

High-Throughput Screening (HTS) of this compound and Analogs: No records of HTS campaigns involving this compound were identified.

Target-Based Assays for this compound Activity: Beyond its general classification, details on specific target-based assays are not available.

Cell-Based Functional Assays for this compound Efficacy: There is no published data on the effects of this compound in cell-based experimental models.

In Vivo Efficacy Studies of this compound in Animal Models: No studies detailing the efficacy of this compound in any preclinical animal models were found.

Selection, Validation, and Experimental Design of Animal Models: Consequently, there is no information on the selection or design of in vivo studies for this compound.

Due to the absence of specific research findings, data tables and detailed content for each required subsection of the outline cannot be produced. Therefore, it is not possible to generate the requested article while adhering to the instructions to focus solely on this compound and the provided structure.

Preclinical Pharmacological Investigations of Esproquin

In Vivo Efficacy Studies of Esproquin in Animal Models

Biomarker Identification and Validation in Animal Models

In preclinical research, the identification and validation of biomarkers are crucial for understanding a drug's mechanism of action and for predicting its efficacy and safety. Biomarkers are measurable indicators of a biological state or condition and can include specific proteins, genes, or other molecules whose presence or alteration is associated with a disease or response to a treatment. nih.govabcam.com The process typically involves collecting biological samples (such as blood, urine, or tissue) from animal models of a disease before and after treatment with a compound like this compound. nih.gov

Advanced analytical techniques, such as proteomics and genomics, are then employed to identify molecules that are significantly altered by the treatment and correlate with therapeutic outcomes. crownbio.com Once potential biomarkers are identified, they must be validated in independent cohorts of animal models to confirm their reliability and predictive power. nih.gov This validation step is essential to ensure that the biomarker can be a reliable tool in later clinical development to monitor treatment response or select patient populations most likely to benefit from the drug. owkin.com

Comparative Efficacy of this compound Across Different Preclinical Models

Evaluating the efficacy of a drug candidate across various preclinical models is a critical step to build confidence in its therapeutic potential before moving to human trials. amsbiopharma.com Animal models are chosen to represent different aspects of the human disease. For a compound like this compound, intended for chronic heart failure, this could involve using different animal species (e.g., mice, rats, rabbits, or dogs) or models that mimic different underlying causes of heart failure (e.g., models of hypertension-induced heart failure, myocardial infarction-induced heart failure, or genetic models of cardiomyopathy). mdpi.comtaconic.comdrugdiscoverynews.comnih.gov

The goal is to determine if the compound consistently produces the desired therapeutic effect under different pathological conditions. nih.gov Efficacy is typically measured by assessing relevant physiological parameters, such as cardiac output, blood pressure, and heart rate, as well as cellular and molecular changes in the heart tissue. Comparing the efficacy of this compound across these models would help to understand its robustness and potential limitations.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.govyoutube.com The core principle is that the three-dimensional structure of a molecule determines its function and how it interacts with biological targets. youtube.com By systematically modifying the chemical structure of a lead compound, researchers can identify which parts of the molecule (pharmacophores) are essential for its activity and which can be altered to improve properties like potency, selectivity, and metabolic stability. mdpi.com

Chemical Modification Strategies and Their Impact on Biological Activity

Chemical modification involves synthesizing a series of analogs of the parent compound, this compound, where specific parts of the molecule are changed. Common strategies include:

Altering functional groups: Substituting, adding, or removing functional groups to change properties like hydrogen bonding capacity, polarity, and charge.

Modifying the carbon skeleton: Changing the size or shape of the molecule by extending or contracting carbon chains, or introducing or removing ring structures.

Introducing conformational constraints: Making the molecule more rigid to lock it into a biologically active conformation, which can improve binding affinity and selectivity.

Each new analog is then tested to measure its biological activity. The results help to build a map of which structural features are critical for the desired pharmacological effect. For instance, increasing the length of a side chain might enhance receptor binding, while adding a specific halogen atom could improve metabolic stability. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govwikipedia.orgjocpr.com Instead of just qualitative observations, QSAR aims to create a predictive model.

The process involves:

Data Collection: A dataset of this compound derivatives with their measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, like multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. pharmaron.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used to build the model. nih.gov

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. jocpr.com

Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Series

In modern drug design, it's not enough for a compound to be potent; it must also have good drug-like properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are metrics used to assess the quality of a compound by relating its potency to its physicochemical properties. nih.gov

Ligand Efficiency (LE): This metric measures the binding energy of a ligand per non-hydrogen atom. wikipedia.org It helps to identify compounds that achieve high potency with a relatively small size. A higher LE value is generally desirable, as it suggests a more efficient interaction with the target. csmres.co.uk The formula is often expressed as: LE = (1.4 * pIC50) / N where N is the number of non-hydrogen atoms.

Lipophilic Efficiency (LipE or LLE): This metric relates the potency of a compound to its lipophilicity (often measured as logP or logD). rgdscience.com High lipophilicity can lead to problems like poor solubility, high metabolic turnover, and off-target toxicity. LipE helps guide the optimization process to increase potency without excessively increasing lipophilicity. csmres.co.uk It is calculated as: LipE = pIC50 - logP

Analyzing these efficiency metrics for a series of this compound derivatives would help medicinal chemists select the most promising candidates for further development—those that are not only potent but also have a favorable balance of physicochemical properties, increasing the likelihood of success in later preclinical and clinical stages. nih.govnih.govwikipedia.org

| Metric | Formula | Description | Recommended Value |

| Ligand Efficiency (LE) | (1.4 * pIC50) / N | Measures binding energy per non-hydrogen atom (N). | > 0.3 |

| Lipophilic Efficiency (LipE) | pIC50 - logP | Relates potency to lipophilicity. | > 5 |

Preclinical Research on this compound Remains Undisclosed

Despite extensive searches of scientific literature and publicly available data, specific preclinical pharmacokinetic and biotransformation studies on the chemical compound this compound could not be located. The information required to detail its absorption, distribution, metabolism, and metabolite identification in animal models is not presently in the public domain.

The requested article, intended to focus on the preclinical pharmacokinetic and biotransformation profile of this compound, cannot be generated due to the absence of published research data. The specific subsections, including gastrointestinal absorption mechanisms, tissue distribution, plasma protein binding, metabolic pathways involving cytochrome P450 enzymes, and the characterization of its metabolites in animal models, all necessitate empirical data from dedicated studies.

General principles of preclinical drug metabolism and pharmacokinetics are well-established. Such studies are critical in early-stage drug development to predict a compound's behavior in living organisms. They typically involve:

Absorption studies to understand how a compound is taken up by the body, often examining its passage through the gastrointestinal tract in animal models like rats or dogs.

Distribution studies to determine where a compound travels in the body after absorption, including which tissues it accumulates in and its binding affinity to plasma proteins.

Metabolism studies to identify the biochemical transformations a compound undergoes, primarily in the liver. These studies pinpoint the enzymes responsible, such as those from the Cytochrome P450 family, and characterize the resulting metabolites.

Therefore, the detailed article on the "Preclinical Pharmacokinetic and Biotransformation Studies of this compound" cannot be provided.

Preclinical Pharmacokinetic and Biotransformation Studies of Esproquin

Metabolic Pathways and Metabolite Identification of Esproquin

Metabolic Stability in Hepatic Microsomes and Hepatocytes (Preclinical)

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In preclinical evaluations, the stability of this compound was assessed using in vitro models, specifically hepatic microsomes and hepatocytes, which are rich in drug-metabolizing enzymes. springernature.comwuxiapptec.com

Hepatic microsomes, which contain a high concentration of Phase I cytochrome P450 (CYP) enzymes, provide a measure of a compound's susceptibility to oxidative metabolism. wuxiapptec.compharmaron.com In these assays, the disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

Hepatocytes, as intact liver cells, offer a more comprehensive metabolic picture by incorporating both Phase I and Phase II metabolic pathways, as well as transporter functions. thermofisher.comresearchgate.net Studies with hepatocytes can provide a more accurate prediction of in vivo hepatic clearance. nih.gov The metabolic stability of a new chemical entity is typically quantified by measuring the percentage of the parent compound that is lost over a specific incubation period. springernature.com

Interactive Data Table: Metabolic Stability of this compound in Preclinical Models

| Test System | Species | Incubation Time (min) | Percent Remaining | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Hepatic Microsomes | Rat | 60 | Data Not Available | Data Not Available | Data Not Available |

| Hepatic Microsomes | Mouse | 60 | Data Not Available | Data Not Available | Data Not Available |

| Hepatic Microsomes | Human | 60 | Data Not Available | Data Not Available | Data Not Available |

| Hepatocytes | Rat | 120 | Data Not Available | Data Not Available | Data Not Available |

| Hepatocytes | Human | 120 | Data Not Available | Data Not Available | Data Not Available |

Note: Specific quantitative data for this compound's metabolic stability is not publicly available at this time.

Excretion Routes and Mass Balance Studies in Animal Models

To understand the primary routes of elimination for this compound and its metabolites, excretion and mass balance studies are conducted in animal models. criver.com These studies typically involve administering a radiolabeled version of the compound and collecting urine, feces, and sometimes expired air to quantify the excreted radioactivity over a period of time. admescope.com The goal is to achieve a high recovery of the administered dose, which provides a comprehensive account of the drug's disposition. nih.gov

Mass balance studies are fundamental in identifying the major pathways of excretion—renal (urine) or fecal—and can offer insights into the extent of absorption after oral administration. criver.comadmescope.com

Interactive Data Table: Mass Balance of this compound in Animal Models

| Species | Route of Administration | Dose | % of Dose Recovered in Urine | % of Dose Recovered in Feces | Total Recovery (%) |

| Rat | Intravenous | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dog | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: Specific quantitative data from mass balance studies for this compound in animal models is not publicly available at this time.

Biliary Excretion and Enterohepatic Recirculation

Biliary excretion is another significant route of elimination, particularly for larger molecules and their conjugates, which are transported from the liver into the bile and then into the small intestine. unc.edu From the intestine, a compound can be either eliminated in the feces or reabsorbed back into the bloodstream, a process known as enterohepatic recirculation. nih.govresearchgate.net This recirculation can prolong the half-life of a drug in the body. nih.gov Preclinical evaluation of biliary excretion often involves the use of bile duct-cannulated animal models to directly measure the amount of drug and its metabolites excreted in the bile. criver.com

Advanced Research Methodologies Applied to Esproquin Investigation

Computational Chemistry and Molecular Modeling in Esproquin Research

Computational chemistry and molecular modeling techniques are valuable tools in drug discovery and research, providing insights into molecular behavior and interactions. These methods can help predict a compound's mechanism of action and assist in designing optimized derivatives. ontosight.ainih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) to another (the receptor) when bound to form a stable complex. This method aims to predict the binding affinity and the type of interactions between the molecules. ontosight.ainih.govgsconlinepress.com Molecular dynamics simulations extend docking by simulating the physical movements of atoms and molecules over time, providing insights into the stability of the interaction and conformational changes. plos.orgdergipark.org.tr

While specific detailed data on molecular docking and dynamics simulations explicitly involving this compound and its direct targets were not extensively found in the search results, the application of these methods is generally highlighted as crucial for understanding the mechanism of action and optimizing drug candidates within the isoquinoline (B145761) class to which this compound belongs. ontosight.ai For instance, molecular docking investigations have been used to evaluate the binding affinities of synthesized compounds against various biological targets, such as cancerous cells and receptors involved in disease pathways. plos.orgdergipark.org.trresearchgate.net These studies demonstrate the utility of docking in identifying potential therapeutic agents and understanding their interactions at the molecular level. plos.orgdergipark.org.tr Molecular dynamics simulations further validate these interactions by assessing the stability of the complexes over time. plos.orgdergipark.org.tr

Virtual Screening and De Novo Design of this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds for potential drug candidates based on their predicted interactions with a target molecule. gsconlinepress.comnih.govnih.govresearchgate.net This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. gsconlinepress.com De novo design, on the other hand, involves creating novel molecular structures from scratch with desired properties, rather than screening existing compounds. rsc.orgnih.govplos.orgbakerlab.orgnih.gov This can be used to design analogs of a lead compound like this compound with potentially improved efficacy, selectivity, or pharmacokinetic properties. ontosight.ai

Although specific studies detailing virtual screening or de novo design efforts focused solely on this compound or its direct analogs were not prominently featured, these methodologies are broadly applied in medicinal chemistry to identify and design new compounds with therapeutic potential. Virtual screening has been successfully used to identify hit compounds against various targets, including those relevant to infectious diseases and cancer. gsconlinepress.comnih.govnih.govresearchgate.net De novo design frameworks have been developed to generate novel peptides and protein structures with specific functions and stabilities, illustrating the power of this approach in creating molecules with tailored properties. rsc.orgnih.govplos.orgbakerlab.orgnih.gov The application of these techniques to the this compound scaffold could involve screening databases for compounds with similar structural features or designing new isoquinoline derivatives with modified side chains or ring systems to enhance desired biological activities or target specific receptors. ontosight.ai

Quantum Chemical Calculations for this compound Electronic Properties

Quantum chemical calculations are computational methods based on quantum mechanics that are used to study the electronic structure and properties of molecules. pennylane.aiesqc.orgrsc.org These calculations can provide detailed information about a molecule's electronic distribution, energy levels, reactivity, and spectroscopic properties. esqc.orgrsc.orggithub.comresearchgate.net Understanding the electronic properties of this compound is crucial for comprehending its behavior in biological systems, its interactions with targets, and its potential reactivity.

Quantum chemical calculations are employed to analyze reaction mechanisms, predict chemical reaction pathways, and estimate transition state energies. rsc.org They can also be used to determine electronic properties such as the total and local density of states, which are important for understanding the behavior of electrons within a molecule or material. arxiv.orgresearchgate.net While direct studies applying quantum chemical calculations specifically to this compound's electronic properties were not found, the methodology is well-established for characterizing the electronic structure of organic molecules and understanding how modifications to chemical structure can influence these properties. arxiv.orgresearchgate.netnih.govacs.orgrsc.org For example, XPS studies, often interpreted with the help of quantum chemical calculations, can provide insights into the chemical state and electronic environment of atoms within a compound. nih.govacs.org Such calculations can help explain shifts in binding energies observed experimentally, which are indicative of changes in electron density. nih.gov Applying these methods to this compound could involve calculating its molecular orbitals, charge distribution, and electrostatic potential surface to better understand its interactions with biological targets and predict its chemical behavior.

Omics Technologies in Elucidating this compound's Biological Effects

Omics technologies refer to high-throughput methods used to analyze biological molecules on a large scale, providing comprehensive insights into biological systems. humanspecificresearch.orgnih.govkth.seworldscholarsreview.org These technologies, including transcriptomics and proteomics, can be applied to study the broad biological effects of a compound like this compound, revealing changes in gene expression and protein profiles following exposure. humanspecificresearch.orgworldscholarsreview.org

Transcriptomics and Gene Expression Profiling Post-Esproquin Exposure

Transcriptomics involves the large-scale study of RNA molecules (transcripts) produced by the genome at a specific time or under specific conditions. humanspecificresearch.orgworldscholarsreview.orgresearchgate.net Gene expression profiling, a key application of transcriptomics, measures the activity of thousands of genes simultaneously to understand how their expression levels change in response to stimuli, such as exposure to a chemical compound. researchgate.netresearchgate.netnih.govnih.gov By analyzing the transcriptome of cells or tissues treated with this compound, researchers can identify which genes are upregulated or downregulated, providing clues about the biological pathways and processes affected by the compound.

While specific transcriptomic studies on this compound were not detailed in the search results, transcriptomics is widely used to understand the biological impact of various substances and in drug development. researchgate.netresearchgate.netnih.govnih.gov For instance, global transcriptome analysis has been conducted to reveal dynamic gene expression profiling in medicinal plants, providing insights into the biosynthesis of natural products. researchgate.net Single-cell transcriptomic analyses are also employed to understand complex biological environments, such as the tumor microenvironment, and identify molecular changes. nih.gov Applying transcriptomics to this compound research would involve treating cells or model organisms with the compound and then using techniques like RNA sequencing or microarrays to measure changes in gene expression. researchgate.netnih.gov This could help identify the signaling pathways, cellular processes, and potential targets modulated by this compound's activity.

Proteomics and Protein Abundance/Modification Analysis

Proteomics is the large-scale study of proteins, including their abundance, modifications, interactions, and functions. humanspecificresearch.orgkth.seworldscholarsreview.org Analyzing the proteome can provide a direct snapshot of the functional molecules within a biological system and how they are affected by a compound. By examining protein abundance and post-translational modifications following this compound exposure, researchers can gain insights into the downstream effects of the compound on cellular processes and identify potential protein targets.

Similar to transcriptomics, specific proteomic studies on this compound were not detailed in the search results. However, proteomics is an essential tool in modern biological research and drug discovery for understanding the mechanisms of action of compounds and identifying biomarkers. humanspecificresearch.orgkth.seworldscholarsreview.org Proteomic methodologies, such as 2-DE and iTRAQ, are used for large-scale analysis of proteins. nih.gov Proteomics is transforming medicine by enhancing diagnostics and providing insights into cell signaling and drug response prediction. worldscholarsreview.org Applying proteomics to this compound research could involve using techniques like mass spectrometry to identify and quantify proteins in treated cells or tissues, as well as analyze post-translational modifications like phosphorylation or glycosylation. This would help to understand how this compound affects protein levels and activity, providing further details on its biological effects and potential targets.

Metabolomics for Endogenous Metabolite Perturbations by this compound

Metabolomics involves the comprehensive study of small-molecule endogenous metabolites within a biological system. thermofisher.com This field provides a snapshot of the physiological state and can reveal changes in metabolic pathways in response to stimuli such as drug treatment. thermofisher.com By analyzing alterations in the metabolome, researchers can identify potential biomarkers, understand disease mechanisms, and screen compounds. thermofisher.commdpi.com

The application of metabolomics in this compound research would aim to identify and quantify changes in endogenous metabolites resulting from this compound exposure. Such studies can help elucidate how this compound interacts with or modulates metabolic pathways. Perturbations in specific metabolites or pathways could indicate the compound's effect on cellular processes, energy metabolism, or other vital functions. For example, metabolomic profiling has been used to reveal perturbations in amino acid metabolism, lipid metabolism, and interactions with gut microflora in the context of diseases like diabetes. plos.org Hair analysis, a noninvasive analytical method, has been applied in metabolomics studies to measure long-term endogenous metabolite perturbations. nih.gov While the provided search results discuss metabolomics in general and its application in other research areas, specific detailed findings on this compound-induced endogenous metabolite perturbations using metabolomics were not found within the provided snippets.

Single-Cell Omics Approaches in this compound Research

Single-cell omics technologies enable the analysis of individual cells, providing a higher resolution understanding of cellular heterogeneity and biological processes compared to bulk cell analysis. rootsanalysis.comnih.govnih.gov These approaches can include single-cell genomics, transcriptomics, proteomics, and metabolomics. rootsanalysis.comresearchgate.net By studying individual cells, researchers can identify distinct cellular subpopulations and understand how a compound might affect different cell types within a heterogeneous population. nih.gov

In the context of this compound research, single-cell omics could be employed to investigate the compound's effects on specific cell types or to identify rare cell populations that are particularly responsive or resistant to this compound. Single-cell RNA sequencing (scRNA-seq), for instance, has been used to elucidate hematopoietic differentiation and immune cell subsets. jci.org Mass cytometry (CyTOF) allows for high-dimensional proteomic analysis at the single-cell level. nih.gov While single-cell approaches are revolutionizing biological research by providing insights into cellular mechanisms and heterogeneity nih.gov, specific research findings detailing the application of single-cell omics approaches directly to this compound investigation were not available in the provided search results. These techniques, however, hold potential for future this compound research to understand its cellular impact with high precision.

Biophysical Techniques for this compound-Target Characterization

Biophysical techniques are essential for characterizing the interactions between a small molecule like this compound and its biological targets, such as proteins. conceptlifesciences.commdpi.comnih.gov These methods provide quantitative data on binding affinity, kinetics, thermodynamics, and structural information, which are crucial for understanding the molecular basis of a compound's activity. tainstruments.comupm.es

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor molecular interactions in real-time. kactusbio.comcriver.com It measures changes in refractive index near a sensor surface when a molecule in solution binds to an immobilized target. kactusbio.comcriver.comnih.gov SPR provides information on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD). kactusbio.comcriver.com It is widely used in drug discovery for screening candidates and characterizing interactions. kactusbio.com

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a molecular binding event. upm.esmalvernpanalytical.com ITC provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). upm.esmalvernpanalytical.comnih.gov ITC is considered a "gold standard" for measuring binding interactions in solution and complements other biophysical techniques like SPR. malvernpanalytical.comcriver.com

The application of SPR and ITC in this compound research would involve immobilizing a potential protein target of this compound on an SPR sensor chip or placing it in the ITC sample cell and then titrating this compound. SPR would provide data on how quickly this compound binds to and dissociates from the target, as well as the strength of the binding. ITC would reveal the thermodynamic forces driving the binding event, indicating whether the interaction is primarily driven by enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic effects). While SPR and ITC are standard techniques for studying protein-ligand interactions in drug discovery tainstruments.comcriver.comresearchgate.net, specific data on this compound binding to its targets using these methods were not found in the provided search results.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography of this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure, dynamics, and interactions of molecules at the atomic level, particularly in solution. criver.comwikipedia.orgnobelprize.org NMR can provide detailed information about the binding site of a ligand on a protein through chemical shift perturbations. nih.gov It is also used in fragment-based drug discovery to identify weak binders. researchgate.netnih.govsygnaturediscovery.com

X-ray Crystallography is a technique that determines the three-dimensional structure of molecules, such as protein-ligand complexes, at atomic resolution. nih.govfrontiersin.org By obtaining a crystal structure of a protein in complex with this compound, researchers can visualize the precise interactions (covalent and non-covalent) between the compound and its target, understand the binding mode, and inform structure-based drug design efforts. nih.govfrontiersin.org Crystallography requires the formation of well-ordered crystals of the complex. nih.govicr.ac.uk

Applying NMR to this compound research could involve using ligand-observed or protein-observed NMR experiments to confirm binding, map the binding site on a target protein, and study conformational changes upon binding. nih.govsygnaturediscovery.com X-ray crystallography, when successful, would provide a detailed atomic model of how this compound fits into the binding pocket of its target protein. This structural information is invaluable for understanding the specificity and affinity of the interaction. While NMR and X-ray crystallography are widely used for studying protein-ligand complexes and informing drug design researchgate.netnih.govfrontiersin.org, specific studies reporting NMR or X-ray crystallographic data for this compound in complex with a target were not identified in the provided search results.

Conceptual Frameworks and Future Directions in Esproquin Research

Theoretical Implications of Esproquin's Mechanism of Action

Understanding the precise mechanism by which a compound like this compound exerts its effects is fundamental to its development and application. The theoretical implications of this mechanism extend beyond its immediate therapeutic use, offering insights into broader biological principles.

The characterization of this compound's molecular target and its subsequent effects on cellular pathways allows for its integration into established biological paradigms. For instance, if this compound is found to modulate a specific kinase within a signaling cascade, this information can enhance our understanding of that cascade's role in both normal physiology and disease states. By observing the downstream consequences of this compound's interaction with its target, researchers can map out new connections between signaling pathways and cellular functions. This integration is not merely academic; it can reveal new potential therapeutic indications for this compound and other compounds that act on the same or related targets.

Predictive modeling offers a powerful tool for extrapolating the potential effects of this compound in biological systems that have not been directly studied. Physiologically based pharmacokinetic (PBPK) modeling, for example, can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in various tissues and organs. nih.gov By integrating in vitro data on this compound's properties with physiological information, these models can predict its concentration-time profile in different parts of the body.

Below is a hypothetical table illustrating the types of parameters that would be used in a predictive model for this compound.

| Parameter Category | Specific Parameter | Hypothetical Value for this compound | Role in Model |

| Physicochemical | Molecular Weight | 350 g/mol | Influences diffusion and transport |

| LogP | 2.5 | Predicts lipid membrane permeability | |

| pKa | 8.2 | Determines ionization state at physiological pH | |

| In Vitro ADME | Caco-2 Permeability | 15 x 10⁻⁶ cm/s | Predicts intestinal absorption |

| Microsomal Clearance | 50 µL/min/mg | Estimates metabolic rate in the liver | |

| Plasma Protein Binding | 95% | Affects the unbound, active fraction of the drug | |

| System Parameters | Organ Blood Flow | Variable (e.g., Liver: 1.5 L/min) | Determines rate of delivery to tissues |

| Tissue Volume | Variable (e.g., Adipose: 15 L) | Influences volume of distribution |

Identification of Unexplored Research Avenues for this compound

To fully harness the potential of this compound, it is crucial to identify and pursue unexplored avenues of research. This includes discovering new molecular targets and understanding its unintended biological interactions.

While this compound may have a known primary target, it is plausible that it interacts with other proteins, which could lead to new therapeutic applications. Modern chemical proteomics provides a powerful, unbiased approach to identify the molecular targets of small molecules within a complex biological system. mdpi.com Techniques such as affinity chromatography coupled with mass spectrometry can be employed to "pull down" proteins that bind to an immobilized form of this compound.

Another strategy involves using genetic approaches. For example, a CRISPR/Cas9 screen could identify genes that, when knocked out, confer resistance or sensitivity to this compound. This can provide clues about the pathways that are essential for this compound's activity and may reveal its direct or indirect targets. Comparing the genetic profiles of healthy individuals with those of patients with a specific disease can also generate hypotheses about which proteins could be potential targets for a therapeutic intervention. youtube.com

The investigation of off-target effects is a critical aspect of preclinical research. Off-target interactions can be responsible for both adverse effects and unexpected therapeutic benefits. nih.gov It is essential to differentiate between a compound's on-target and off-target effects to accurately interpret preclinical data. nih.gov

Genetic methods are invaluable in this context. For instance, creating a cell line where the intended target of this compound has been knocked out using CRISPR/Cas9 can help determine if the compound's effects are solely due to its interaction with that target. If this compound still exhibits activity in these cells, it suggests the presence of one or more off-target interactions that warrant further investigation. nih.gov This approach helps to ensure that the observed efficacy in preclinical models is genuinely due to the intended mechanism of action.

The following table provides a hypothetical example of how a CRISPR-based screen might be used to assess on-target versus off-target activity of this compound in a cancer cell line.

| Cell Line | This compound Treatment | Observed Effect | Interpretation |

| Wild-Type (Target Present) | Yes | Cell growth inhibition | Effect could be on-target, off-target, or both |

| Target Knockout (via CRISPR) | Yes | Cell growth inhibition | Indicates a significant off-target effect is responsible for the activity |

| Target Knockout (via CRISPR) | Yes | No effect on cell growth | Confirms the activity is on-target |

Methodological Innovations for Enhanced this compound Research

Advancements in research methodologies can significantly enhance the study of this compound, allowing for a more detailed and comprehensive understanding of its biological properties. The adoption of innovative techniques in data collection and analysis can lead to new insights. evalresearchlab.comncrm.ac.uk This can involve the use of advanced statistical methods to analyze complex datasets from high-throughput screening or multi-omics studies. evalresearchlab.com Combining qualitative and quantitative research methods can also provide a more holistic view of a compound's effects, particularly when studying its impact in complex biological systems. scispace.com

Technological innovations, such as the use of new software for data analysis or online platforms for collaborative research, can also streamline the research process. ncrm.ac.uk For instance, developing new computational tools to analyze the structural interactions between this compound and its potential targets can guide the design of more potent and specific derivatives. By embracing these methodological innovations, researchers can accelerate the pace of discovery in the study of this compound.

Development of Advanced In Vitro and In Vivo Models

Future research on this compound would benefit immensely from the application of advanced biological models that offer greater physiological relevance than traditional systems. The development of sophisticated in vitro and in vivo platforms is critical for elucidating the compound's precise mechanism of action and its effects on complex biological systems.

For in vitro analysis, moving beyond simple cell lines to 3D cell cultures, organoids, or "organ-on-a-chip" systems could provide deeper insights. For instance, a heart-on-a-chip model could be used to study the positive inotropic effects of this compound on human cardiomyocytes under physiologically relevant conditions of mechanical stress and electrical stimulation. An in vitro model using human trabecular meshwork cells in both 2D and 3D cultures could be adapted to study the effects of α2-adrenergic agonists like this compound on pathways relevant to glaucoma mdpi.com.

In the realm of in vivo studies, the use of genetically engineered animal models would be invaluable. Mice with specific subtypes of the α2-adrenoceptor (α2A, α2B, α2C) knocked out or selectively expressed in certain tissues could help dissect which receptor subtype is responsible for this compound's observed cardiovascular effects nih.govsemanticscholar.org. Such models are crucial for determining whether the compound's actions are mediated by receptors on adrenergic neurons versus nonadrenergic cells, a distinction that has profound implications for its therapeutic application and side-effect profile nih.gov. Comparing the effects of this compound in these models with other positive inotropic agents could further clarify its unique properties nih.gov.

Table 1: Potential Applications of Advanced Models in this compound Research

| Model Type | Specific Example | Research Application for this compound |

|---|---|---|

| In Vitro | Heart-on-a-Chip with Human iPSC-Cardiomyocytes | Quantify the positive inotropic and lusitropic effects; assess potential arrhythmogenic risk under controlled conditions. |

| In Vitro | 3D Spheroids of Neuronal Cells | Investigate the central nervous system effects by measuring inhibition of norepinephrine release from sympathetic neuron models. |

| In Vivo | α2A/α2C-Adrenoceptor Double-Knockout Mice | Determine the specific receptor subtype(s) through which this compound mediates its cardiovascular and central effects nih.gov. |

| In Vivo | Canine Models of Congestive Heart Failure | Evaluate the efficacy of this compound in a clinically relevant large animal model of heart disease, monitoring hemodynamic parameters. |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

For this compound, ML models could be developed to screen virtual libraries of related tetrahydroisoquinoline derivatives to identify molecules with enhanced potency or selectivity for specific α2-adrenoceptor subtypes. Deep learning algorithms have already been successfully used to create robust models capable of accurately predicting α2A-adrenoceptor inhibitors from molecular descriptors, demonstrating the feasibility of this approach for the target class nih.gov. Such a model could be adapted to predict agonists like this compound.

Furthermore, AI can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new this compound analogs, reducing the time and cost associated with experimental testing nih.gov. By integrating data from high-throughput screening, genomic, and proteomic studies, AI could also help uncover novel mechanisms of action or potential opportunities for drug repurposing.

Table 2: Conceptual AI/ML Applications in the this compound Research Pipeline

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling | Using algorithms like graph neural networks to predict the bioactivity and physicochemical properties of molecules astrazeneca.com. | Rapidly screen virtual libraries of this compound derivatives to prioritize candidates with optimal α2-agonist activity and drug-like properties. |

| De Novo Drug Design | Employing generative models to design novel molecules with desired properties. | Create entirely new chemical entities based on the this compound scaffold but optimized for higher receptor subtype selectivity. |

| Target Identification | Analyzing biological data to identify novel protein targets or pathways affected by a compound. | Uncover potential off-target effects or new therapeutic indications for this compound by identifying its interactions across the proteome. |

| Mechanism of Action Elucidation | Integrating multi-omics data to build models of cellular response to drug treatment. | Clarify the downstream signaling consequences of this compound's engagement with α2-adrenoceptors in different cell types. |

This compound as a Chemical Probe for Fundamental Biological Processes

Beyond its potential therapeutic applications, this compound can serve as a valuable chemical probe to investigate the roles of α2-adrenoceptors in biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context nih.govrsc.org. As an agonist for a G protein-coupled receptor (GPCR), this compound is well-suited for interrogating the complex signaling cascades initiated by α2-adrenoceptor activation rsc.org.

The utility of a compound as a chemical probe depends on its specificity and well-characterized mechanism of action. Future studies should therefore focus on thoroughly profiling this compound's selectivity across all α2-adrenoceptor subtypes and other related receptors. With a clear pharmacological profile, this compound could be used to modulate receptor activity with temporal and spatial precision, complementing genetic methods for target validation nih.gov.

Utilizing this compound to Dissect Signaling Pathways

This compound's function as an α2-adrenoceptor agonist makes it a useful tool for dissecting the specific signaling pathways linked to this receptor class. α2-adrenoceptors are G protein-coupled receptors that primarily signal through the Gi subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels pixorize.comnih.gov.

By applying this compound to specific cell types or tissues, researchers can selectively activate this Gi-coupled pathway and observe the downstream consequences. This can help answer fundamental questions about the role of α2-adrenergic signaling in various physiological processes, including:

Neurotransmission: In neuronal cells, presynaptic α2-receptors inhibit the release of norepinephrine, forming a critical negative feedback loop nih.govwikipedia.org. This compound can be used to mimic this feedback, allowing for detailed study of synaptic transmission regulation.

Metabolic Regulation: α2-receptors in the pancreas are known to inhibit insulin release wikipedia.org. This compound could be used in pancreatic islet cell models to investigate the molecular machinery connecting Gi signaling to insulin exocytosis.

Cardiovascular Control: Activation of central α2A-receptors reduces sympathetic outflow, leading to lower blood pressure, while peripheral α2B-receptors can mediate vasoconstriction nih.govnih.gov. A subtype-selective analog of this compound could be instrumental in separating these opposing effects.

Studies using genetically altered mice have shown that different physiological effects of α2-agonists are mediated by receptors on distinct cell populations (adrenergic vs. nonadrenergic) nih.gov. This compound could be used as a pharmacological tool in these models to confirm and further explore these distinctions, providing a more nuanced understanding of the α2-adrenergic signaling network.

This compound's Role in Understanding Disease Pathophysiology in Experimental Models

This compound's ability to selectively activate α2-adrenoceptors makes it a powerful tool for investigating the pathophysiology of diseases where this system is dysregulated, most notably in cardiovascular disorders like congestive heart failure (CHF) nih.gov.

Activation of the sympathetic nervous system is a defining feature of CHF, leading to elevated levels of norepinephrine jacc.org. Research has shown that in healthy individuals, presynaptic α2-adrenoceptors in the periphery act to inhibit norepinephrine release, but this inhibitory function is lost in patients with heart failure jacc.orgjacc.org. This receptor desensitization or downregulation contributes to the persistently high sympathetic tone that drives disease progression.

In this context, this compound could be used in experimental models of heart failure to explore the consequences of this pathological change. For example, applying this compound to tissues from healthy versus heart failure models could help quantify the degree of α2-receptor dysfunction. Furthermore, investigating the effects of this compound in animal models of CHF could help determine if pharmacological activation of the remaining α2-receptors can restore some degree of sympathoinhibition or if the positive inotropic effects of the compound can provide a direct benefit to myocardial function. This approach would provide crucial insights into the mechanisms of sympathetic dysregulation in heart failure and could help validate α2-adrenoceptors as a target for intervention jacc.org.

Q & A

Q. How can researchers enhance the reproducibility of this compound-related findings across labs?

- Methodological Answer :

- Detailed SOPs : Document equipment calibration, reagent lot numbers, and incubation times.

- Inter-lab collaborations : Conduct round-robin trials to standardize assays.

- Data sharing : Deposit raw datasets in public repositories (e.g., Zenodo, Figshare) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.